An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-4-isopropylthiazol-2-amine and its hydrobromide salt. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with predicted values and analogous compound data to offer a thorough profile. It also presents a putative synthesis protocol based on established methods for related compounds and outlines the expected spectral characteristics. Furthermore, this guide explores the potential role of the 2-aminothiazole scaffold in relevant biological pathways, providing context for its application in drug discovery and development.
Core Chemical Properties
5-Bromo-4-isopropylthiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following tables summarize the key chemical and physical properties for both the free base and its hydrobromide salt.
Table 1: Chemical Identifiers and Properties of 5-Bromo-4-isopropylthiazol-2-amine
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | [1][2] |
| Synonyms | 2-Amino-5-bromo-4-isopropylthiazole, 5-Bromo-4-(1-methylethyl)-2-thiazolamine | [2] |
| CAS Number | 1025700-49-5 | [2] |
| Molecular Formula | C₆H₉BrN₂S | [1] |
| Molecular Weight | 221.12 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Predicted Density | 1.571 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 303.1 ± 22.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 137.1 ± 22.3 °C | [2] |
| Predicted pKa | 4.66 ± 0.10 | [2] |
| Predicted logP | 3.19 | [2] |
| SMILES | CC(C)C1=C(SC(=N1)N)Br | [1] |
| InChI Key | PLPKYAYJIVQOEL-UHFFFAOYSA-N | [1] |
Table 2: Chemical Identifiers and Properties of 5-Bromo-4-isopropylthiazol-2-amine Hydrobromide
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide | [3] |
| Molecular Formula | C₆H₁₀Br₂N₂S | [3] |
| Molecular Weight | 302.03 g/mol | [3] |
| Exact Mass | 301.89110 g/mol | [3] |
| Monoisotopic Mass | 299.89314 g/mol | [3] |
| SMILES | CC(C)C1=C(SC(=N1)N)Br.Br | [3] |
| InChI Key | QSLZRPSANIBQSL-UHFFFAOYSA-N | [3] |
Experimental Protocols
Proposed Synthesis of 5-Bromo-4-isopropylthiazol-2-amine
The synthesis can be conceptualized as a two-step process: first, the formation of the 2-amino-4-isopropylthiazole core, followed by bromination at the 5-position.
Step 1: Synthesis of 2-Amino-4-isopropylthiazole
This step follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.
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Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.
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Solvent: A polar protic solvent such as ethanol is typically used.
-
Procedure:
-
Equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea are dissolved in ethanol.
-
The reaction mixture is refluxed for several hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-4-isopropylthiazole.
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Purification is typically achieved by recrystallization or column chromatography.
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Step 2: Bromination of 2-Amino-4-isopropylthiazole
The 2-aminothiazole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the 5-position.
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Reactants: 2-Amino-4-isopropylthiazole and a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).
-
Solvent: A suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane) can be used.
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Procedure using NBS:
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2-Amino-4-isopropylthiazole is dissolved in the chosen solvent.
-
N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature).
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The reaction mixture is stirred until TLC indicates the consumption of the starting material.
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The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).
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The product is extracted into an organic solvent.
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The organic layer is washed with brine, dried, and concentrated.
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The final product, 5-Bromo-4-isopropylthiazol-2-amine, is purified by recrystallization or column chromatography.[4][5]
-
Expected Spectral Properties
While experimental spectra for 5-Bromo-4-isopropylthiazol-2-amine are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
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Isopropyl group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).
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Amine group: A broad singlet for the NH₂ protons, which is exchangeable with D₂O.
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Thiazole ring: The chemical shift of any protons on the thiazole ring would be in the aromatic region, though in this case, all positions are substituted.
¹³C NMR:
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Isopropyl group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
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Thiazole ring: Three signals corresponding to the C2 (bearing the amino group), C4 (bearing the isopropyl group), and C5 (bearing the bromo group) carbons. The C2 carbon would likely appear at a lower field due to the deshielding effect of the adjacent nitrogen and sulfur atoms.
IR Spectroscopy:
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N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=N stretch: A characteristic absorption for the thiazole ring.
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C-N stretch: An absorption corresponding to the amine C-N bond.
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C-H stretch: Absorptions for the sp³ hybridized C-H bonds of the isopropyl group.
Mass Spectrometry:
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The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation would likely involve the loss of the isopropyl group and other characteristic cleavages of the thiazole ring.
Biological Context and Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities, including as inhibitors of various kinases and as modulators of key signaling pathways implicated in cancer and other diseases.
One of the most notable pathways where 2-aminothiazole derivatives have shown significant activity is the Hedgehog (Hh) signaling pathway .[6][7] Aberrant activation of the Hh pathway is a critical driver in several types of cancer. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise. Several 2-aminothiazole-based compounds have been identified as potent inhibitors of the Hh pathway.[6][7]
While there is no direct experimental evidence linking 5-Bromo-4-isopropylthiazol-2-amine to the Hedgehog pathway, its structural similarity to known inhibitors makes it a compound of interest for investigation in this context.
Conclusion
5-Bromo-4-isopropylthiazol-2-amine is a chemical entity with potential for further investigation, particularly in the realm of drug discovery. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties, a plausible synthetic route, and its potential biological relevance based on the activities of the broader 2-aminothiazole class. Further research is warranted to experimentally validate the properties outlined herein and to explore the therapeutic potential of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
